3-(2,4-Dichlorophenoxy)butan-2-one
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Overview
Description
3-(2,4-Dichlorophenoxy)butan-2-one is a synthetic organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It belongs to the chemical family of phenoxy herbicides and is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. This compound is primarily used in agricultural applications to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)butan-2-one typically involves the reaction of 2,4-dichlorophenol with butanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of butanone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenoxybutanoic acid.
Reduction: Formation of 3-(2,4-dichlorophenoxy)butan-2-ol.
Substitution: Formation of various substituted phenoxybutanones depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenoxy)butan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)butan-2-one involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cellular processes by binding to auxin receptors and interfering with gene expression and cell division pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropionic acid (2,4-DP): Another herbicide with a similar mode of action.
2,4-Dichlorophenoxybutyric acid (2,4-DB): Structurally similar and used for similar applications.
Uniqueness
3-(2,4-Dichlorophenoxy)butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as a herbicide make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJAAXYQLAJGGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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